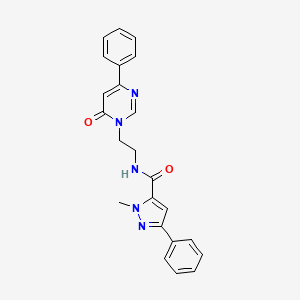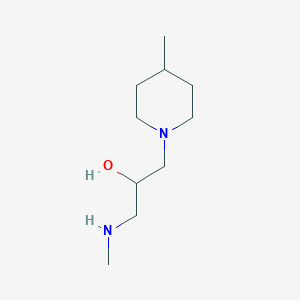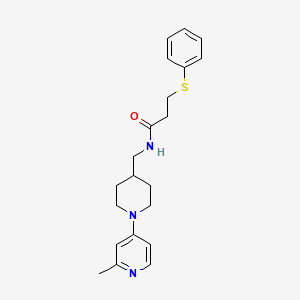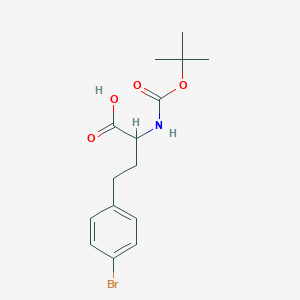
2-(((4-Oxo-3,4-dihydro-1-phthalazinyl)methyl)amino)benzenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(((4-Oxo-3,4-dihydro-1-phthalazinyl)methyl)amino)benzenecarbonitrile” is a chemical compound with the CAS Number: 303995-59-7 . It has a molecular weight of 276.3 and its IUPAC name is 2- { [ (4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzonitrile . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H12N4O/c17-9-11-5-1-4-8-14 (11)18-10-15-12-6-2-3-7-13 (12)16 (21)20-19-15/h1-8,10,18-19H, (H,20,21) . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 276.3 . It is a solid in its physical form . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not available in the search results.Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Biological Significance
Heterocyclic compounds, including those with triazine, benzoxazine, and quinoxaline scaffolds, have been extensively studied for their wide spectrum of biological activities. These compounds demonstrate potential in various models, showing antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and antimicrobial properties, among others. Such scaffolds are considered interesting core moieties for future drug development due to their potent pharmacological activities.
Triazine Scaffold : Triazine derivatives have been prepared and evaluated across a broad spectrum of biological activities, including acting as antimicrobial, insecticidal, and herbicidal agents. These compounds are of interest for the development of future drugs due to their versatile biological significance (Verma, Sinha, & Bansal, 2019).
Benzoxazine and Oxazine Compounds : The synthesis of oxazines and their derivatives, including the importance of oxazinium salts as electrophiles, has been explored. These compounds are utilized as chiral synthons and have implications in material science and drug discovery (Sainsbury, 1991).
Quinoxaline Derivatives : Quinoxalines, also known as benzopyrazines, are explored for their antitumoral properties and potential as catalysts' ligands. The synthesis methods and biological activities associated with quinoxaline derivatives offer a pathway for designing drugs with improved efficacy (Pareek & Kishor, 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
It’s structurally related to phthalazine derivatives which are known to be effective inhibitors of poly (adp-ribose) polymerase .
Mode of Action
Based on its structural similarity to other phthalazine derivatives, it may interact with its target by binding to the active site, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
Given its potential role as a poly (adp-ribose) polymerase inhibitor, it may be involved in dna repair and cell death pathways .
Result of Action
As a potential poly (adp-ribose) polymerase inhibitor, it may prevent the repair of damaged dna in cancer cells, leading to cell death .
Propiedades
IUPAC Name |
2-[(4-oxo-3H-phthalazin-1-yl)methylamino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c17-9-11-5-1-4-8-14(11)18-10-15-12-6-2-3-7-13(12)16(21)20-19-15/h1-8,18H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHKCOIQRJCRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-Oxo-3,4-dihydro-1-phthalazinyl)methyl)amino)benzenecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2858914.png)
![4-chloro-N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2858915.png)


![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2858922.png)


![N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2858927.png)

![2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2858930.png)

